Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
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Overview
Description
Synthesis Analysis
The synthesis of similar 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The process can be carried out using conventional methods or microwave irradiation, which results in the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis
The chemical reactions involving similar 1,3,5-triazine derivatives include the replacement of chloride ions in cyanuric chloride . This reaction can be performed at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Scientific Research Applications
Novel Acid-Catalyzed O-benzylating Reagent
Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate is closely related to the compound 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which is used as a novel acid-catalyzed O-benzylating reagent. This reagent facilitates the conversion of various functionalized alcohols into benzyl ethers under the influence of trifluoromethanesulfonic acid, demonstrating its utility in organic synthesis for the preparation of benzyl ether derivatives with good yields and high atom economy. TriBOT is highlighted for its cost-effectiveness, stability, and solid crystalline form, making it a valuable asset in synthetic organic chemistry (Yamada, Fujita, & Kunishima, 2012).
Metabolic Pathways of Novel Antidepressants
In a study on the oxidative metabolism of the novel antidepressant Lu AA21004, a compound structurally similar to this compound, it was found that various human liver enzymes are involved in its metabolic transformation. The study provides insights into the biotransformation of such compounds, revealing the conversion into metabolites through oxidative pathways, which are crucial for understanding their pharmacokinetics and pharmacodynamics. This research is significant for the development of new antidepressants with improved efficacy and safety profiles (Hvenegaard et al., 2012).
Drug Delivery Applications
A study on the encapsulation of lipophilic pyrenyl derivatives, which share a similar synthetic strategy with this compound, in a water-soluble metalla-cage highlights the potential of using complex chemical structures for drug delivery purposes. This research showcases the development of host-guest systems where the drug molecule is encapsulated within a metalla-cage, resulting in enhanced cytotoxicity against human ovarian cancer cells compared to the free drug. Such studies pave the way for the use of sophisticated chemical architectures for targeted drug delivery and cancer therapy (Mattsson et al., 2010).
Future Directions
The future directions for “Benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate” and similar compounds could involve further exploration of their potential applications in pharmaceuticals, materials science, and organic synthesis. Additionally, more research could be conducted to better understand their mechanisms of action and potential therapeutic benefits .
Mechanism of Action
Target of Action
Similar compounds with a pyrido[1,2-a]pyrimidine core structure have been found to exhibit a wide spectrum of biological activity and numerous therapeutic applications in medicine .
Mode of Action
Compounds with similar structures have been found to exhibit antiviral action . The mechanism of action of these compounds often involves binding to specific receptors or enzymes, inhibiting their function, and thus preventing the replication of the virus .
Biochemical Pathways
Similar compounds have been found to interfere with the replication of viruses, suggesting that they may affect the biochemical pathways involved in viral replication .
Result of Action
Similar compounds have been found to exhibit antiviral activity, suggesting that they may inhibit the replication of viruses at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
benzyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(22-10-12-6-2-1-3-7-12)11-23-15-17-13-8-4-5-9-19(13)16(21)18-15/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNURUDCTNHBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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